molecular formula C25H42O4 B13816602 2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane

2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane

Cat. No.: B13816602
M. Wt: 406.6 g/mol
InChI Key: VGONEZIAWRPKDA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane is a complex organic compound known for its unique structure and properties. This compound is characterized by a dioxolane ring substituted with a phenylmethoxy-dodecyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a phenylmethoxy-dodecyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: A simpler analog without the phenylmethoxy-dodecyl group.

    Phenylmethoxy-dodecane: Lacks the dioxolane ring structure.

    2,2-Dimethyl-4-[[[2-(phenylmethoxy)ethyl]oxy]methyl]-1,3-dioxolane: A similar compound with a shorter alkyl chain.

Uniqueness

2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a phenylmethoxy-dodecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

2,2-dimethyl-4-(2-phenylmethoxydodecoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C25H42O4/c1-4-5-6-7-8-9-10-14-17-23(27-18-22-15-12-11-13-16-22)19-26-20-24-21-28-25(2,3)29-24/h11-13,15-16,23-24H,4-10,14,17-21H2,1-3H3

InChI Key

VGONEZIAWRPKDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCC1COC(O1)(C)C)OCC2=CC=CC=C2

Origin of Product

United States

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